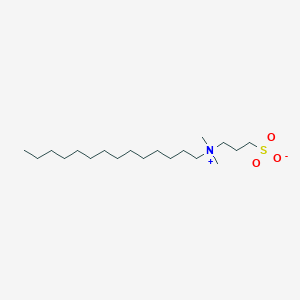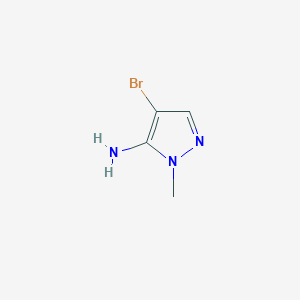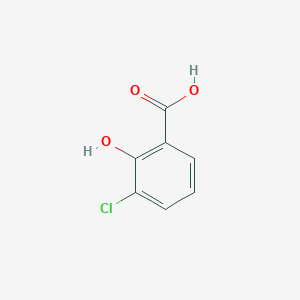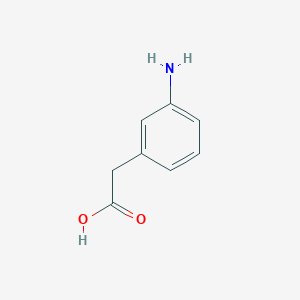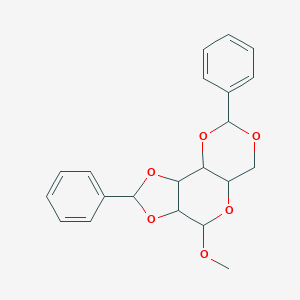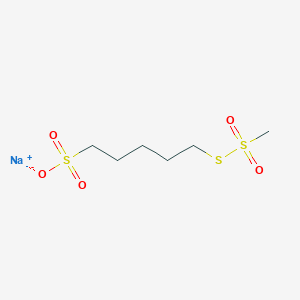
Benzocaine Methanethiosulfonate
Vue d'ensemble
Description
Benzocaine Methanethiosulfonate is a derivative of Benzocaine, a topical local anesthetic used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, and insect bites or minor skin irritations . It acts by preventing transmission of impulses along nerve fibers and at nerve endings .
Synthesis Analysis
The synthesis of Benzocaine Methanethiosulfonate involves esterification reactions . The esterification reactions were performed by reacting various carboxylic acids with p-aminobenzoic acid in the presence of sustainable natural deep eutectic solvents (NADES) and urea choline chloride at elevated temperatures .
Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .
Physical And Chemical Properties Analysis
The influence of the structural polymorphism (forms I, II, III) of benzocaine on its solubility, apparent solubility, and chemical stability are vital parameters for preformulation and formulation work .
Applications De Recherche Scientifique
1. Synthesis and Characterization of Schiff Bases Derived from Benzocaine Benzocaine is known for its antibacterial, anticancer, antitumor, and antifungal properties . A series of three new Schiff bases were synthesized by reacting benzocaine with salicylaldehyde (E4AS), 2,3-dihydroxybenzaldehyde (E4ADH), and 5-chlorosalicylaldehyde (E4ACl) . These benzocaine-based Schiff bases were characterized by a variety of spectroscopic methods .
2. Study of Physicochemical Properties of Benzocaine Polymorphs The structural polymorphism (forms I, II, III) of benzocaine has been studied for its influence on solubility, apparent solubility, and chemical stability . These are vital parameters for preformulation and formulation work .
Application in Ointments
Benzocaine has been used in the formulation of suspension-type ointments . The size of benzocaine particles and the time of levigation application were analyzed for their effects on the precipitation of crystals of the active substance in the emulsion-type ointments .
Use as a Local Anesthetic
Benzocaine is a local anesthetic that acts by inhibiting voltage-dependent sodium channels . It is present in many topical preparations for local application, such as dental sprays, throat anesthesia lozenges, skin gels and powders, ear drops, and condom desensitizers .
Anticancer and Antitumor Properties
Benzocaine has been recognized for its anticancer and antitumor properties . It has been used in treating mouth malignancies .
Antibacterial and Antifungal Properties
Benzocaine also exhibits antibacterial and antifungal properties . This makes it a valuable compound in the development of treatments for various infections .
Mécanisme D'action
Target of Action
Benzocaine Methanethiosulfonate, a derivative of Benzocaine, primarily targets sodium channels in nerve cells . Sodium channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
Benzocaine Methanethiosulfonate acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to allow sodium into cells, which inhibits their ability to depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Benzocaine Methanethiosulfonate is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . This disruption can lead to a decrease in electrical excitability in cells, providing relief from pain and itching .
Pharmacokinetics
Benzocaine is a topical local anesthetic, suggesting that it is primarily absorbed through the skin or mucous membranes . Its distribution, metabolism, and excretion would be expected to follow similar patterns to other local anesthetics.
Result of Action
The molecular and cellular effects of Benzocaine Methanethiosulfonate’s action primarily involve the inhibition of nerve impulse transmission . This results in a temporary relief of pain and itching associated with conditions such as minor burns, sunburn, scrapes, insect bites, or minor skin irritations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzocaine Methanethiosulfonate. For instance, the compound’s effectiveness can be influenced by the pH of the environment, as the compound’s ionization state can affect its ability to diffuse into nerve cells . Additionally, the presence of other substances, such as other medications or biological molecules, can potentially interact with Benzocaine Methanethiosulfonate, influencing its action and efficacy .
Safety and Hazards
When handling Benzocaine Methanethiosulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Orientations Futures
Propriétés
IUPAC Name |
2-methylsulfonylsulfanylethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKQFVRUBGWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399601 | |
| Record name | Benzocaine Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzocaine Methanethiosulfonate | |
CAS RN |
212207-24-4 | |
| Record name | Benzocaine Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzocaine methanethiosulfonate help locate the allosteric binding site on SERT?
A1: Benzocaine methanethiosulfonate is a cysteine-reactive compound. Researchers introduced a cysteine residue into the predicted allosteric binding site of SERT, located in the extracellular vestibule. [] When benzocaine methanethiosulfonate binds to this engineered cysteine, it effectively blocks the allosteric site. The resulting reduction in the allosteric potency of antidepressants, like (S)-citalopram and clomipramine, supports the proposed location of the allosteric site. [] This approach highlights how strategically using a relatively simple compound like benzocaine methanethiosulfonate can provide valuable insights into complex protein structures and function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



